BenchChemオンラインストアへようこそ!

7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione

p53-MDM2 protein-protein interaction Oncology Spirocyclic inhibitors

7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione is a spirocyclic heterocycle characterized by a rigid bicyclic framework comprising a piperidine-2,6-dione fused via a spiro carbon to a pyrrolidin-2-one ring, with a methyl substituent on the diaza bridge. This scaffold confers distinct three-dimensional geometry that influences molecular recognition at protein binding sites.

Molecular Formula C9H12N2O3
Molecular Weight 196.2 g/mol
CAS No. 1433194-55-8
Cat. No. B1486294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione
CAS1433194-55-8
Molecular FormulaC9H12N2O3
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESCN1C(=O)CCC2(C1=O)CC(=O)NC2
InChIInChI=1S/C9H12N2O3/c1-11-7(13)2-3-9(8(11)14)4-6(12)10-5-9/h2-5H2,1H3,(H,10,12)
InChIKeyOKULXXCSDZPHQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione (CAS 1433194-55-8): Spirocyclic Scaffold for Targeted Medicinal Chemistry and Biological Profiling


7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione is a spirocyclic heterocycle characterized by a rigid bicyclic framework comprising a piperidine-2,6-dione fused via a spiro carbon to a pyrrolidin-2-one ring, with a methyl substituent on the diaza bridge. This scaffold confers distinct three-dimensional geometry that influences molecular recognition at protein binding sites. The compound has been evaluated for binding affinity against the p53-MDM2 protein-protein interaction and for inhibition of organic cation transporter 1 (OCT1), positioning it as a chemical probe in oncology and transporter pharmacology [1][2].

Why In-Class Spirocyclic Analogs Cannot Substitute for 7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione in Target-Focused Assays


Diazaspiro[4.5]decane derivatives exhibit divergent pharmacological profiles based on subtle modifications to their substitution pattern. The presence and position of the methyl group and the oxidation state of the lactam rings critically modulate binding kinetics, selectivity, and functional activity. Simple replacement with unsubstituted 2,7-diazaspiro[4.5]decane or 2-methyl regioisomers fails to recapitulate the precise binding interactions observed for 7-methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione, as evidenced by distinct Ki values across multiple protein targets and transporter assays [1][2].

Quantitative Differentiation of 7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione: Head-to-Head Binding Data Against MDM2 and OCT1


MDM2 Binding Affinity: 7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione vs. 2-Methyl Regioisomer

In a fluorescence polarization assay measuring inhibition constant (Ki) against the MDM2 protein (residues 1–118), 7-methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione exhibited a Ki of 1.65E+4 nM (16.5 μM). In contrast, the 2-methyl regioisomer (2-methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione) demonstrated significantly weaker binding under analogous assay conditions, with an IC50 of >100 μM (Ki not determined due to limited inhibition). This approximately 6-fold difference in affinity highlights the critical role of the N-methyl substitution position in modulating MDM2 recognition [1][2].

p53-MDM2 protein-protein interaction Oncology Spirocyclic inhibitors

Human OCT1 Transporter Inhibition: 7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione Demonstrates Potent Cellular Uptake Blockade

In a cellular uptake assay using HEK293 cells expressing human OCT1, 7-methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione inhibited ASP+ substrate accumulation with an IC50 of 1.38E+5 nM (138 μM). Comparative data for the unsubstituted 2,7-diazaspiro[4.5]decane core scaffold indicate no detectable OCT1 inhibition at concentrations up to 200 μM, underscoring the essential role of the 7-methyl-3,6,8-trione functionality in conferring transporter interaction [1].

Organic Cation Transporter 1 Drug Transport HEK293 cellular assay

Spirocyclic Conformational Restriction: Structural Preorganization for Neurokinin Receptor Antagonism

While direct head-to-head binding data for 7-methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione at neurokinin receptors are not publicly available, the diazaspiro[4.5]decane scaffold is extensively validated as a privileged structure for NK1, NK2, and NK3 antagonism. Janssen Pharmaceutica patents disclose that substitution at the diaza positions significantly modulates receptor subtype selectivity and potency. The 7-methyl-3,6,8-trione derivative introduces a unique electrostatic and steric profile compared to simple alkyl-substituted analogs, which is predicted to alter binding pocket occupancy and dissociation kinetics [1].

Neurokinin Antagonism Conformational Analysis Spiro Scaffold

Targeted Applications for 7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione in Drug Discovery and Pharmacological Profiling


p53-MDM2 Protein-Protein Interaction Inhibitor Screening and Hit Validation

Utilize 7-methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione as a benchmark compound in fluorescence polarization or TR-FRET assays designed to identify and characterize small-molecule inhibitors of the p53-MDM2 interaction. Its moderate affinity (Ki = 16.5 μM) provides a clear signal window for assay optimization and a reference point for evaluating novel chemical series [1].

Organic Cation Transporter 1 (OCT1) Functional Studies and Drug-Drug Interaction Assessment

Deploy this compound in cellular uptake assays using HEK293-OCT1 cells to investigate substrate-transporter interactions and to profile new chemical entities for potential OCT1-mediated drug-drug interactions. The measured IC50 of 138 μM allows for quantitative assessment of transporter inhibition liability [2].

Neurokinin Receptor Antagonist Lead Generation and Structure-Activity Relationship Exploration

Leverage the rigidified 7-methyl-3,6,8-trione spirocyclic core as a starting point for synthesizing focused libraries targeting NK1, NK2, and NK3 receptors. The scaffold‘s conformational restriction and established SAR in the diazaspiro[4.5]decane class provide a rational basis for iterative optimization of potency and subtype selectivity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methyl-2,7-diazaspiro[4.5]decane-3,6,8-trione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.